molecular formula C12H11NO5 B1367003 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-22-1

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B1367003
CAS No.: 26893-22-1
M. Wt: 249.22 g/mol
InChI Key: OHEYCDPOWKNXLX-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the quinoline core, followed by the introduction of hydroxy and methoxy groups at specific positions. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYCDPOWKNXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949686
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53977-29-0, 26893-22-1
Record name 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53977-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester (68.0 g, 0.245 mol) was suspended in 588 ml of 1N sodium hydroxide solution and stirred for 24 hours at 50°-60° C. To the resulting clear solution dilute hydrochloric acid was added at 0° C. The voluminous precipitate was filtered by suction and washed with water. Drying in vacuo furnished 68.2 g of the title acid, melting point 284.4° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
588 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
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4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
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Reactant of Route 6
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

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